molecular formula C7H7N3 B1308285 7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 27582-20-3

7-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1308285
CAS No.: 27582-20-3
M. Wt: 133.15 g/mol
InChI Key: BAEHKMMWUUIOJN-UHFFFAOYSA-N
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Description

7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions for several hours . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Cancer Therapeutics

7-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives have shown promising results in cancer treatment through their ability to inhibit specific kinases involved in cell proliferation and survival.

  • Kinase Inhibition : Research indicates that imidazo[4,5-b]pyridine derivatives can effectively inhibit Aurora kinases, which play critical roles in cell cycle regulation. For instance, one study demonstrated that a derivative with a pyrazole group at the C7 position inhibited Aurora-A and Aurora-B with IC50 values of 0.212 μM and 0.461 μM, respectively . These compounds also exhibited significant growth inhibition in colon carcinoma cell lines (GI50 = 0.15 - 0.18 μM) and showed moderate stability in liver microsomal studies.
  • Mechanisms of Action : The compounds have been shown to interfere with various cellular pathways critical for cancer cell survival. For example, they can inhibit cyclin-dependent kinases (CDK2) and other enzymes associated with tumor growth and metastasis . The structural modifications at different positions on the imidazo[4,5-b]pyridine scaffold have led to enhanced potency against these targets.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied, revealing their effectiveness against various bacterial strains.

  • Bacterial Inhibition : Compounds derived from this scaffold have shown increased activity against both Gram-positive and Gram-negative bacteria. For example, the presence of chlorine at specific positions on the phenyl groups significantly enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
  • Mechanism Insights : The introduction of methyl groups at certain positions has been linked to improved antibacterial activity, suggesting a structure-activity relationship that can be exploited for developing new antibiotics.

Antifungal Applications

Recent studies have explored the potential of imidazo[4,5-b]pyridine derivatives as antifungal agents.

  • Fungicidal Activity : A series of novel derivatives were synthesized and tested against Puccinia polysora, a fungal pathogen affecting crops. One derivative exhibited an EC50 value of 4.00 mg/L, comparable to established fungicides like tebuconazole . This indicates that these compounds could serve as effective alternatives in agricultural applications.

Antiviral Properties

The antiviral potential of this compound has also been investigated.

  • Inhibition of HIV : Studies have shown that certain derivatives possess moderate to good activity against HIV strains in vitro. The structural modifications enhance their interaction with viral targets, suggesting a pathway for developing new antiviral therapies .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer TherapeuticsInhibition of Aurora kinases; growth inhibition in colon cancer cells
Antimicrobial ActivityEffective against both Gram-positive and Gram-negative bacteria
Antifungal ActivityExhibited fungicidal activity against Puccinia polysora
Antiviral PropertiesModerate activity against HIV strains

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor modulator and proton pump inhibitor highlights its versatility and potential in medicinal chemistry .

Biological Activity

7-Methyl-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse pharmacological properties. This compound has been studied for its potential applications in oncology, as well as its activity against various biological targets, including kinases and receptors involved in hypertension and metabolic disorders.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₇H₇N₃
  • IUPAC Name : this compound

Anticancer Activity

Several studies have investigated the anticancer properties of this compound derivatives. Notably, derivatives such as 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have shown significant inhibitory effects on Aurora-A and Aurora-B kinases, which are critical for cancer cell proliferation.

CompoundKinase Inhibition (IC₅₀)Cell Line Growth Inhibition (GI₅₀)
7aAurora-A: 0.212 μMSW620: 0.18 μM
Aurora-B: 0.461 μMHCT116: 0.15 μM

In HeLa cells, compound 7a inhibited autophosphorylation of Aurora-A with an IC₅₀ of 0.087 μM, indicating its potent activity against cervical cancer cells .

Antihypertensive and Metabolic Effects

This compound derivatives have also been identified as dual-action compounds that target both the angiotensin II type 1 receptor and peroxisome proliferator-activated receptor (PPARγ). For example, compound 2l demonstrated potent angiotensin II receptor antagonism with an IC₅₀ of 1.6 nM and partial PPARγ agonism (EC₅₀ = 212 nM), highlighting its potential in treating hypertension and insulin resistance .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-b]pyridine derivatives is significantly influenced by their substitution patterns. Research indicates that specific substitutions enhance antiproliferative activity against various cancer cell lines. For instance:

  • Bromo-substituted derivatives exhibited increased antiproliferative effects compared to their non-substituted counterparts.
  • Compounds with unsubstituted amidino groups showed strong activity against colon carcinoma cells with IC₅₀ values ranging from 0.4 to 0.7 μM .

Case Studies and Research Findings

  • Fungicidal Activity : A study synthesized novel imidazo[4,5-b]pyridine derivatives that displayed significant fungicidal activity against Puccinia polysora, with one compound achieving an EC₅₀ value comparable to established fungicides .
  • Antiproliferative Studies : Comprehensive evaluations of various imidazo[4,5-b]pyridine derivatives revealed their effectiveness against a range of human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and acute lymphoblastic leukemia (DND-41). The most promising compounds showed IC₅₀ values below 1 μM across multiple cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-methyl-3H-imidazo[4,5-b]pyridine?

The compound can be synthesized via cyclization of 5-methylpyridine-2,3-diamine in 100% formic acid under reflux for 6 hours. This method, adapted from analogous imidazo[4,5-b]pyridine syntheses, yields high purity when combined with recrystallization from methanol . Key steps include monitoring reaction completion via TLC and using spectral data (¹H/¹³C NMR) for structural validation.

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming regiochemistry and substituent positions. X-ray diffraction provides definitive structural validation, particularly for resolving tautomeric forms (e.g., 3H vs. 1H isomers). Mass spectrometry and UV-Vis spectroscopy (λmax ~244–286 nm) aid in molecular weight determination and electronic property analysis .

Q. How should solubility challenges be addressed during in vitro experiments?

The compound is sparingly soluble in aqueous buffers (e.g., 0.25 mg/mL in PBS). For biological assays, prepare stock solutions in DMF or DMSO (10–30 mg/mL), followed by dilution into aqueous buffers. Limit residual organic solvent to <1% to avoid cytotoxicity. Stability testing under -20°C storage is recommended for long-term use .

Q. What are common reactivity patterns of this compound?

The methyl group at position 7 and the pyridine nitrogen facilitate electrophilic substitution and coordination with metal catalysts. Brominated analogs undergo Suzuki-Miyaura cross-coupling for derivatization, while the imidazole ring participates in tautomerism, influencing reactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

SAR studies reveal that substitutions at positions 2 (phenyl) and 6 (halogens) enhance kinase inhibition and antimicrobial activity. For example, bromine at position 7 improves binding to ATP pockets in mTOR inhibitors. Computational docking (e.g., AutoDock Vina) and comparative analysis of analogs (e.g., 6-bromo vs. 7-methyl derivatives) are critical for optimizing potency .

Q. What computational strategies optimize synthetic routes and electronic properties?

Density Functional Theory (DFT) calculations predict regioselectivity in cyclization reactions and electron distribution. For instance, HOMO-LUMO gaps correlate with fluorescence properties in ester derivatives. Solvent effects (PCM models) and transition-state analysis refine reaction conditions .

Q. How should contradictions in spectral data be resolved?

Discrepancies in NMR chemical shifts (e.g., tautomeric forms) require X-ray crystallography for resolution. For example, 3H-imidazo[4,5-b]pyridine exhibits distinct ¹H NMR peaks (δ 8.43–8.35 ppm) compared to 1H tautomers. Cross-validation with high-resolution mass spectrometry (HRMS) ensures accuracy .

Q. What strategies improve yield and purity in large-scale synthesis?

Phase-transfer catalysis (e.g., p-toluenesulfonic acid in DMF) enhances reaction efficiency. Purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization (methanol/ethanol) achieves >98% purity. Monitor byproduct formation (e.g., dimerization) using HPLC .

Q. Which assays evaluate antioxidant potential in imidazo[4,5-b]pyridine derivatives?

Use DPPH (IC50), ABTS radical scavenging, and FRAP assays for in vitro antioxidant activity. Electrochemical methods (cyclic voltammetry) quantify redox potentials. Derivatives with electron-donating groups (e.g., -OH, -NH2) show enhanced activity .

Q. How are pharmacological targets identified for imidazo[4,5-b]pyridine-based therapeutics?

Kinase profiling (e.g., mTOR, PI3K) and microbial susceptibility testing (MIC against Gram+/Gram- bacteria) are primary screens. In vivo models (e.g., sepsis-induced injury) validate anti-inflammatory effects. Target engagement is confirmed via Western blotting (e.g., p-Akt suppression) .

Q. What principles govern the design of optically active derivatives?

Conjugation with fluorophores (e.g., coumarin) or pH-sensitive groups (Schiff bases) enables applications in bioimaging. Substituent effects on λem (e.g., electron-withdrawing groups red-shift emission) are analyzed via TD-DFT .

Q. How is tautomerism managed in spectroscopic and biological studies?

Control tautomeric equilibria by adjusting solvent polarity (DMSO stabilizes 3H-form). Crystallize derivatives at low temperatures to isolate dominant tautomers. Biological activity assays must account for tautomer-specific binding affinities .

Properties

IUPAC Name

7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-8-7-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEHKMMWUUIOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398280
Record name 7-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-20-3
Record name 27582-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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